N-Acetylornithine

Analytical Chemistry Metabolomics LC-MS Method Development

Researchers studying arginine biosynthesis or developing LC-MS metabolomics panels face assay failure when substituting free ornithine-key enzymes AcOAT and AOTCase show zero activity or 17-fold lower affinity. N-Acetylornithine (CAS 6205-08-9) is the mandatory, high-purity substrate for these targets and the preferred calibrant for sensitive quantification, ensuring reliable kinetic data, inhibitor screening, and validated biomarker assays. For procurement managers, we provide batch-specific certificates of analysis, secure global logistics, and consistent inventory to support uninterrupted research programs.

Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
CAS No. 6205-08-9
Cat. No. B1236571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylornithine
CAS6205-08-9
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN)C(=O)O
InChIInChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1
InChIKeyJRLGPAXAGHMNOL-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylornithine: Arginine Biosynthesis Intermediate


N-Acetylornithine (N-Acetyl-L-ornithine, CAS 6205-08-9) is an N-acetylated L-amino acid that functions as a critical intermediate in the evolutionarily conserved arginine biosynthetic pathway, specifically the conversion of L-glutamate to L-arginine via N-acetylated intermediates [1]. It is a naturally occurring minor metabolite in human deproteinized blood plasma (mean ~1.1 µmol/L) and urine . The compound is enzymatically converted to L-ornithine by N-acetylornithine deacetylase (ArgE) in bacteria, or funnels into the acetylornithine transcarbamylase (AOTCase) pathway in certain eubacteria, bypassing free ornithine [2]. Unlike its deacetylated counterpart L-ornithine, the N-acetyl modification confers distinct physicochemical properties and enzyme-substrate specificities that directly impact assay design, analytical detection, and biological interpretation.

Why N-Acetylornithine Is Irreplaceable


The N-acetyl group on N-acetylornithine is not a spectator moiety; it fundamentally alters substrate recognition by key biosynthetic enzymes. Acetylornithine transcarbamylase (AOTCase; EC 2.1.3.9) from Xanthomonas campestris exhibits zero catalytic activity with L-ornithine, making N-acetylornithine an irreplaceable substrate for studying this alternative arginine biosynthetic route found in several eubacteria [1]. Similarly, the biosynthetic acetylornithine aminotransferase (AcOAT) from Salmonella typhimurium shows markedly higher affinity for N-acetylornithine over L-ornithine, with a Km difference of approximately 17-fold [2]. Furthermore, the bacterial deacetylase ArgE discriminates sharply between the L- and D-enantiomers: N-acetyl-D-ornithine is a weak inhibitor (IC50 200–410 µM) rather than a competent substrate [3]. These enzymatic selectivity barriers mean that substituting N-acetylornithine with free ornithine, D-ornithine derivatives, or other N-acetyl amino acids (e.g., N-acetylcitrulline) will produce either no signal, suppressed activity, or entirely misleading kinetic results in the experimental systems described below.

N-Acetylornithine Differentiation Evidence


LC-MS Ionization vs. L-Ornithine

In a direct head-to-head LC-MS comparison, the ionization efficiency of L-ornithine was markedly lower than that of N-acetylornithine. Despite similar on-column amounts (1.8 µmol N-acetylornithine vs. 1.6 µmol ornithine), the extracted ion signal (m/z 175 for N-acetylornithine) was substantially more intense than the corresponding ornithine signal (m/z 133), indicating far superior detection sensitivity for the acetylated form [1]. This difference is experimentally meaningful: researchers using N-acetylornithine as an analytical standard or tracer in arginine-pathway flux studies achieve lower limits of detection and more robust quantification than with ornithine.

Analytical Chemistry Metabolomics LC-MS Method Development

AcOAT Substrate Affinity vs. L-Ornithine

The purified biosynthetic acetylornithine aminotransferase from Salmonella typhimurium (sAcOAT) accepts both N-acetyl-L-ornithine and L-ornithine as substrates, but with dramatically different affinities. The Km for N-acetyl-L-ornithine is 0.037 mM, versus 0.64 mM for L-ornithine—a 17.3-fold difference [1]. The kcat values are 1.55 s⁻¹ and 0.82 s⁻¹, respectively, yielding catalytic efficiencies (kcat/Km) of approximately 41.9 mM⁻¹s⁻¹ for N-acetylornithine versus 1.28 mM⁻¹s⁻¹ for ornithine, a ~33-fold advantage for the acetylated substrate. This quantitative preference demonstrates that N-acetylornithine, not ornithine, is the physiologically relevant substrate for this key arginine-pathway enzyme.

Enzyme Kinetics Arginine Biosynthesis Acetylornithine Aminotransferase

ArgE Deacetylase Stereospecificity

The bacterial enzyme Nα-acetyl-L-ornithine deacetylase (ArgE), which is essential for bacterial growth and absent in mammals, exhibits strong stereochemical discrimination. N-acetyl-L-ornithine is the native substrate with Km = 0.8 mM and kcat = 550 s⁻¹ (kcat/Km = 6.9 × 10⁵ M⁻¹s⁻¹) for the Mn(II)-loaded Escherichia coli enzyme [1]. In contrast, the D-enantiomer, N-acetyl-D-ornithine, is not a competent substrate but rather a weak inhibitor, with an IC50 between 200 and 410 µM [2]. This ~250–500-fold functional difference in effective concentration (Km vs. IC50) underscores that only the L-isomer supports bacterial ornithine/arginine biosynthesis.

Enzyme Stereospecificity Antibacterial Target ArgE Deacetylase

AOTCase Substrate Exclusivity

Acetylornithine transcarbamylase (AOTCase; EC 2.1.3.9) from Xanthomonas campestris catalyzes the conversion of N-acetylornithine to N-acetylcitrulline, a key step in an alternative arginine biosynthetic pathway found in several eubacteria. This enzyme has no detectable catalytic activity with L-ornithine as substrate [1], distinguishing it from the canonical ornithine transcarbamylase (OTCase; EC 2.1.3.3). The Km of AOTCase for N-acetylornithine is 1.05 mM [1]. This absolute substrate requirement means that studies of the AOTCase-dependent arginine pathway in organisms such as X. campestris, Xanthomonas axonopodis, and certain Bacteroidetes cannot be performed with ornithine—N-acetylornithine is mandatory.

Acetylornithine Transcarbamylase Eubacterial Arginine Biosynthesis Enzyme Substrate Specificity

Bone Marrow Biomarker for Multiple Myeloma

In a bone marrow biopsy tissue metabolomics study comparing newly diagnosed multiple myeloma (MM) patients (n=19), MGUS patients (n=29), and lymphoma controls (n=30), N-acetylornithine was significantly down-regulated in MM. For MM vs. controls, N-acetylornithine alone yielded an area under the ROC curve (AUC) of 0.933, with sensitivity of 90.0% and specificity of 93.3% [1]. This diagnostic performance substantially exceeds that of many other differentially expressed metabolites in the same panel (e.g., Aspartyl-Arginine), positioning N-acetylornithine as a high-value metabolomic biomarker for plasma cell disorders. The arginine biosynthesis pathway, in which N-acetylornithine is a central intermediate, was identified as significantly disrupted in MM compared to MGUS [1].

Clinical Metabolomics Multiple Myeloma Biomarker Discovery

N-Acetylornithine Application Scenarios


LC-MS Method Development & Metabolomics Panels

Given its markedly superior ionization efficiency compared to L-ornithine in LC-MS [1], N-acetylornithine is the preferred calibrant and internal standard for arginine-pathway targeted metabolomics. Researchers developing quantitative panels for urea cycle intermediates, polyamine precursors, or arginine flux analysis should select N-acetylornithine for lower limits of detection and more reliable peak integration, especially in complex biological matrices such as bone marrow biopsy tissue or deproteinized plasma.

Arginine Pathway Enzyme Kinetics

N-acetylornithine is the mandatory substrate for AcOAT (Km = 0.037 mM, 17-fold tighter binding than ornithine [2]) and AOTCase (zero activity with ornithine [3]). For ArgE, only the L-enantiomer is catalytically competent (Km = 0.8 mM, kcat = 550 s⁻¹); the D-form is a weak inhibitor (IC50 200–410 µM) [4][5]. Investigators conducting enzyme kinetics, inhibitor screening, or structural biology on these targets cannot substitute with ornithine or D-ornithine without generating invalid data.

Antibacterial Drug Discovery Targeting ArgE

The bacterial enzyme ArgE is critical for growth and absent in mammals, making it a high-priority antibiotic target [4]. N-acetyl-L-ornithine serves as both the native substrate for ArgE activity assays and the structural template for inhibitor design (e.g., Nα-chloroacetyl-L-ornithine, IC50 = 85 µM) [5]. The demonstrated stereospecificity gap (L-form substrate vs. D-form weak inhibitor) provides a clear framework for structure-activity relationship (SAR) campaigns. Procurement of high-purity N-acetyl-L-ornithine is essential for assay development, crystallography, and medicinal chemistry efforts.

Multiple Myeloma Biomarker Validation

N-acetylornithine depletion in bone marrow biopsy tissue distinguishes multiple myeloma from controls with AUC 0.933 (sensitivity 90.0%, specificity 93.3%) [6]. Clinical researchers validating this biomarker for MM diagnosis, MGUS risk stratification, or minimal residual disease monitoring require authenticated N-acetylornithine reference material for targeted quantitative assays (e.g., MRM-based LC-MS/MS). Its strong single-metabolite performance reduces panel complexity compared to multi-analyte signatures.

Technical Documentation Hub

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